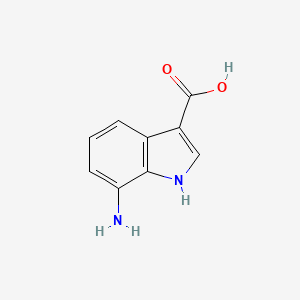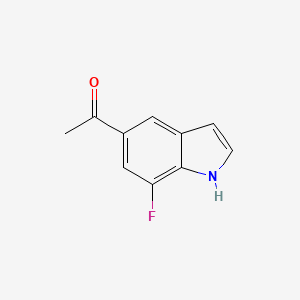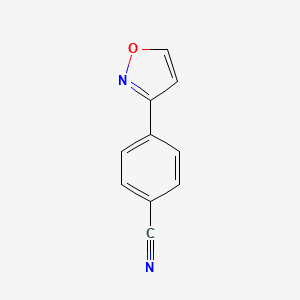![molecular formula C7H6ClN3 B11915769 2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine CAS No. 1196153-87-3](/img/structure/B11915769.png)
2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. The presence of chlorine and methyl groups at specific positions on the ring structure imparts unique chemical properties to the compound, making it of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride and the presence of a base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and amines in solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the compound .
科学研究应用
2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in cellular signaling pathways.
Medicine: Explored for its anticancer properties, particularly in the development of targeted therapies for various cancer types
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells .
相似化合物的比较
- 2-Chloro-5H-pyrrolo[3,2-D]pyrimidine
- 6-Methyl-5H-pyrrolo[3,2-D]pyrimidine
- 2,4-Dichloro-5H-pyrrolo[3,2-D]pyrimidine
Comparison: 2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency as a kinase inhibitor and greater selectivity for specific molecular targets .
属性
CAS 编号 |
1196153-87-3 |
|---|---|
分子式 |
C7H6ClN3 |
分子量 |
167.59 g/mol |
IUPAC 名称 |
2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-6(10-4)3-9-7(8)11-5/h2-3,10H,1H3 |
InChI 键 |
RYXVGNFHGCVDBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC(=NC=C2N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine](/img/structure/B11915686.png)


![3H-Imidazo[4,5-C]pyridine-2-propanamine](/img/structure/B11915705.png)
![(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B11915707.png)

![5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915719.png)

![3-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B11915737.png)
![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)




